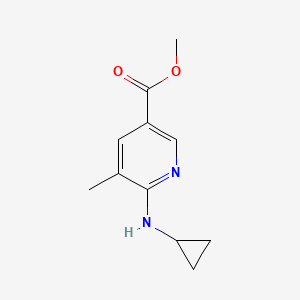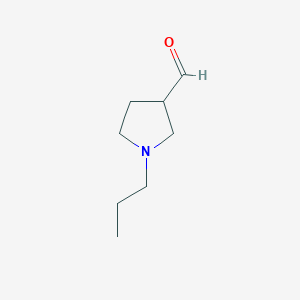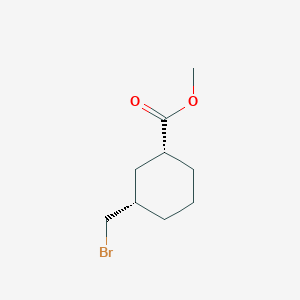
Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure. It is characterized by the presence of a bromomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable cyclohexane derivative followed by esterification. One common method involves the bromination of (1R,3S)-3-methylcyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromomethyl derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding methyl (1R,3S)-3-methylcyclohexane-1-carboxylate.
Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Reduction: The major product is methyl (1R,3S)-3-methylcyclohexane-1-carboxylate.
Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to reduce the bromomethyl group to a methyl group. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate can be compared with other similar compounds such as:
Methyl (1R,3S)-3-chloromethylcyclohexane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.
Methyl (1R,3S)-3-hydroxymethylcyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group. This compound may have different reactivity and applications in organic synthesis.
Methyl (1R,3S)-3-methylcyclohexane-1-carboxylate: Lacks the halomethyl group, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
KYURAIYPHVBBMO-JGVFFNPUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)CBr |
Canonical SMILES |
COC(=O)C1CCCC(C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


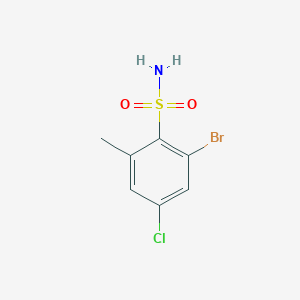
![Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12994990.png)
![Ethyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B12994993.png)


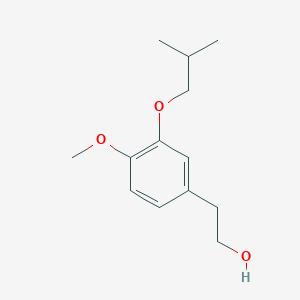
![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)

![tert-Butyl (S)-2-(hydroxymethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12995020.png)
